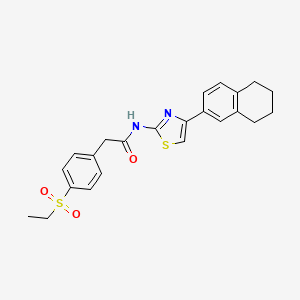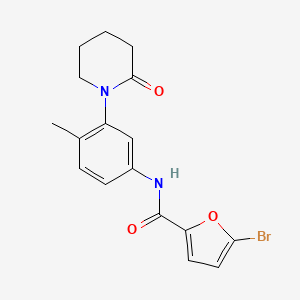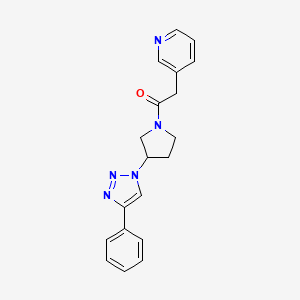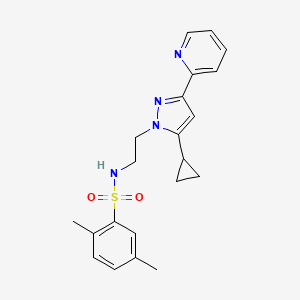
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves various strategic approaches, including condensation reactions, cyclization processes, and functional group transformations. The specific methods for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide are not detailed in the provided literature. However, analogous compounds, such as 6-(omega-methanesulfonylthioalkoxy)-2-N-methyl-1,2,3,4-tetrahydroisoquinolines, have been synthesized through reactions involving methanesulfonyl chloride and various bases or nucleophiles to introduce the methanesulfonyl group, indicating potential pathways for synthesis (Heinonen et al., 1998).
Molecular Structure Analysis
Molecular and supramolecular structures of similar compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, have been reported, showcasing various conformational aspects and hydrogen bonding patterns that could be relevant for the tetrahydroquinoline derivative . These studies highlight the importance of N-H...N hydrogen bonding in determining the molecular conformation and the intermolecular interactions that dictate the crystal packing (Jacobs et al., 2013).
Chemical Reactions and Properties
Tetrahydroquinolines often participate in electrophilic substitution reactions, cyclization, and various other chemical transformations. For example, the synthesis of bis(indolyl)methanes via electrophilic substitution reactions of indoles with aldehydes and ketones, catalyzed by aminosulfonic acid under ultrasound, demonstrates the reactivity of the methanesulfonyl group and its potential in facilitating diverse chemical reactions (Li et al., 2006).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including their melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. While specific data for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide are not provided, analogous compounds exhibit distinct physical properties that can be inferred based on structural similarities. For instance, the crystal structure analysis of related compounds provides insights into the solid-state properties, such as molecular packing and hydrogen bonding patterns, that could be expected for the compound of interest.
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives are characterized by their reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific transformations. The methanesulfonamide group, in particular, imparts unique reactivity patterns, enabling these compounds to participate in sulfonation reactions, act as intermediates in synthesis, and exhibit specific biological activities. The synthesis and elimination pathways of dihydroquinoline sulfonamides, for example, highlight the versatility of the methanesulfonyl group in chemical synthesis (Ametsetor et al., 2023).
Scientific Research Applications
Broad Antibacterial Agent
The compound has been identified as a broad antibacterial agent active against experimental infections, suggesting potential for use in systemic infections due to its toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
Synthetic Methodologies
Research on the formation and reaction of N-acyl- and N-methanesulfonyl derivatives of the compound has been conducted, highlighting its role in the quantitative production of certain compounds through oxidation processes (Hoshino, Suzuki, & Ogasawara, 2001).
Enzyme Interaction Studies
Studies have shown that methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, highlighting the compound's potential in enzyme interaction studies (Kitz & Wilson, 1963).
Catalytic Activities
Research into optically active atropisomeric N-C axially chiral tetrahydroquinoline has shown that the addition of methane sulfonic acid dramatically lowers the barrier to rotation around the chiral axis, indicating potential applications in catalysis and molecular motion studies (Suzuki et al., 2015).
Metal Mediated Inhibition Studies
Quinolinyl sulfonamides have been identified as potent inhibitors in studies targeting methionine aminopeptidase, offering insights into metal-mediated inhibition mechanisms relevant to enzyme function and potential therapeutic targets (Huang et al., 2006).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21-18-9-8-17(12-16(18)7-10-19(21)22)20-25(23,24)13-15-6-4-5-14(2)11-15/h4-6,8-9,11-12,20H,3,7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYACHMTQBHSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)

![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)


![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)



![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)
